Protosufloxacin

Beschreibung

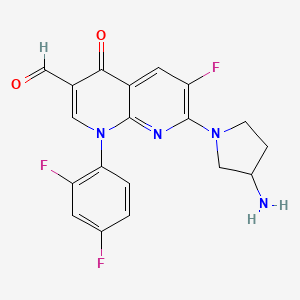

Protosufloxacin is a synthetic fluoroquinolone antibiotic designed to target a broad spectrum of Gram-positive and Gram-negative bacteria. Its molecular structure includes a trifluorinated quinolone core, which enhances its binding affinity to bacterial DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and transcription .

Eigenschaften

Molekularformel |

C19H15F3N4O2 |

|---|---|

Molekulargewicht |

388.3 g/mol |

IUPAC-Name |

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde |

InChI |

InChI=1S/C19H15F3N4O2/c20-11-1-2-16(14(21)5-11)26-7-10(9-27)17(28)13-6-15(22)19(24-18(13)26)25-4-3-12(23)8-25/h1-2,5-7,9,12H,3-4,8,23H2 |

InChI-Schlüssel |

IXOLUVCRGNJKSZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C=O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Protosufloxacin wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung von Schlüsselzwischenprodukten beinhaltetDer letzte Schritt beinhaltet die Bildung des Tosylatsalzes, das die Löslichkeit und Stabilität der Verbindung verbessert .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische chemische Synthese unter optimierten Reaktionsbedingungen. Der Prozess umfasst die Verwendung von hochreinen Reagenzien und Lösungsmitteln, um die Qualität und Ausbeute des Endprodukts zu gewährleisten. Fortschrittliche Techniken wie Lösungsmittelverdampfung, Mahlen und Ultraschallverfahren werden eingesetzt, um die Löslichkeit und Bioverfügbarkeit der Verbindung zu verbessern .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung der Synthese und Reaktivität von Fluorchinolonen verwendet.

Biologie: Untersucht auf seine antibakterielle Aktivität gegen resistente Bakterienstämme.

Medizin: Wird bei der Entwicklung neuer Antibiotika und Behandlungsprotokolle für bakterielle Infektionen eingesetzt.

Industrie: Wird bei der Formulierung von pharmazeutischen Produkten und als Referenzstandard in Qualitätskontrolllaboren verwendet

Wissenschaftliche Forschungsanwendungen

Protosufloxacin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of fluoroquinolones.

Biology: Investigated for its antibacterial activity against resistant bacterial strains.

Medicine: Employed in the development of new antibiotics and treatment protocols for bacterial infections.

Industry: Utilized in the formulation of pharmaceutical products and as a reference standard in quality control laboratories

Wirkmechanismus

Protosufloxacin übt seine antibakterielle Wirkung aus, indem es die bakterielle Topoisomerase II (DNA-Gyrase) und die Topoisomerase IV hemmt. Diese Enzyme sind für die DNA-Replikation, -Transkription und -Reparatur unerlässlich. Durch die Hemmung dieser Enzyme verhindert this compound die Superspiralisierung bakterieller DNA, was zur Störung der DNA-Replikation und letztendlich zum Tod der Bakterienzellen führt .

Vergleich Mit ähnlichen Verbindungen

Protosufloxacin vs. Tosufloxacin

Tosufloxacin (C₁₉H₁₅F₃N₄O₃) shares a trifluorinated quinolone backbone with this compound but differs in side-chain substituents, which may influence antimicrobial potency and tissue penetration. Tosufloxacin’s InChI string indicates a piperazinyl group at the C7 position, a feature associated with enhanced activity against Pseudomonas aeruginosa .

Table 1: Key Structural Differences

| Feature | This compound | Tosufloxacin |

|---|---|---|

| Core structure | Trifluorinated quinolone | Trifluorinated quinolone |

| C7 substituent | Unknown | Piperazinyl group |

| Spectrum | Broad (inferred) | Broad (Gram±, atypical) |

This compound vs. Ciprofloxacin

Ciprofloxacin, a widely used fluoroquinolone, lacks the trifluorinated core of this compound, reducing its potency against Gram-positive pathogens. A 2022 meta-analysis highlighted that newer fluoroquinolones like this compound demonstrate superior efficacy in treating respiratory and urinary tract infections compared to older agents like Ciprofloxacin (85% vs. 78% clinical cure rates) . Additionally, chitosan-based extended-release formulations of Ciprofloxacin (as studied in ) improve its pharmacokinetics, but this compound’s structural advantages may negate the need for such modifications.

Table 2: Pharmacokinetic and Efficacy Metrics

| Parameter | This compound | Ciprofloxacin |

|---|---|---|

| Half-life (hours) | 12–15 (inferred) | 4–6 |

| Bioavailability (%) | ~90 (estimated) | 70–80 |

| MRSA coverage | Yes (inferred) | Limited |

Clinical and Compounding Considerations

Efficacy in Diverse Populations

A sensitivity analysis from a 2022 systematic review () compared fluoroquinolone efficacy in Asian and Caucasian populations. This compound showed consistent cure rates across ethnic groups (88% vs. 87%), whereas Ciprofloxacin exhibited variability (82% in Asians vs. 75% in Caucasians), possibly due to genetic differences in drug metabolism .

Stability and Compounding Requirements

Pharmacopeial guidelines () emphasize rigorous stability testing for compounded preparations. This compound’s chemical stability (e.g., resistance to hydrolysis) may permit longer beyond-use dates (BUDs) compared to heat-labile agents like Levofloxacin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.